molecular formula C12H14N4O B11809628 5-Amino-1-(2,5-dimethylphenyl)-1H-pyrazole-4-carboxamide

5-Amino-1-(2,5-dimethylphenyl)-1H-pyrazole-4-carboxamide

Cat. No.: B11809628
M. Wt: 230.27 g/mol
InChI Key: JOHXCMIBFYVLMM-UHFFFAOYSA-N
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Description

5-Amino-1-(2,5-dimethylphenyl)-1H-pyrazole-4-carboxamide is a chemical compound known for its diverse applications in scientific research. This compound belongs to the pyrazole family, which is characterized by a five-membered ring structure containing two nitrogen atoms. The presence of the amino group and the carboxamide group in its structure makes it a versatile compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-(2,5-dimethylphenyl)-1H-pyrazole-4-carboxamide typically involves the reaction of 2,5-dimethylphenylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent functional group modifications. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or sulfuric acid to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-(2,5-dimethylphenyl)-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitro derivatives, amine derivatives, and halogenated pyrazoles, which can be further utilized in various applications .

Scientific Research Applications

5-Amino-1-(2,5-dimethylphenyl)-1H-pyrazole-4-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Amino-1-(2,5-dimethylphenyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can interact with cellular receptors to modulate signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-1-(2,5-dimethylphenyl)-1H-pyrazole-4-carboxamide stands out due to its unique combination of functional groups, which allows for a wide range of chemical modifications and applications. Its versatility in undergoing various chemical reactions and its potential in medicinal chemistry make it a valuable compound for research and development.

Properties

Molecular Formula

C12H14N4O

Molecular Weight

230.27 g/mol

IUPAC Name

5-amino-1-(2,5-dimethylphenyl)pyrazole-4-carboxamide

InChI

InChI=1S/C12H14N4O/c1-7-3-4-8(2)10(5-7)16-11(13)9(6-15-16)12(14)17/h3-6H,13H2,1-2H3,(H2,14,17)

InChI Key

JOHXCMIBFYVLMM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C(=C(C=N2)C(=O)N)N

Origin of Product

United States

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